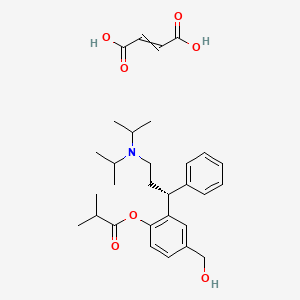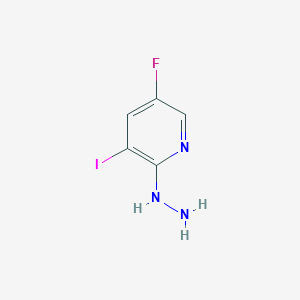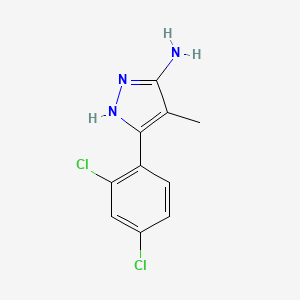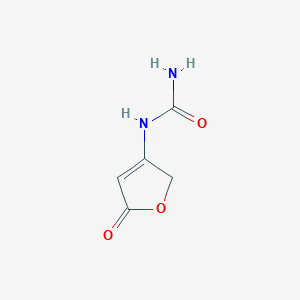
(R)-Fesoterodine fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Fesoterodine fumarate is a chemical compound used primarily in the treatment of overactive bladder syndrome. It is a prodrug of 5-hydroxymethyl tolterodine, which is an active metabolite that exerts antimuscarinic effects. This compound helps in reducing urinary frequency, urgency, and incontinence by relaxing the bladder muscles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fesoterodine fumarate involves several steps. One common method includes the reaction of 5-hydroxymethyl tolterodine with fumaric acid to form the fumarate salt. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-Fesoterodine fumarate follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
®-Fesoterodine fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound into its active form.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acids are used under controlled conditions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of ®-Fesoterodine fumarate, which can have different pharmacological properties.
Applications De Recherche Scientifique
®-Fesoterodine fumarate has several scientific research applications:
Chemistry: It is used in studies related to drug synthesis and reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and receptor interactions.
Medicine: It is extensively researched for its therapeutic effects in treating overactive bladder syndrome and other urinary disorders.
Industry: The compound is used in the development of pharmaceutical formulations and quality control processes.
Mécanisme D'action
®-Fesoterodine fumarate exerts its effects by acting as a prodrug. Once administered, it is metabolized into 5-hydroxymethyl tolterodine, which binds to muscarinic receptors in the bladder. This binding inhibits the action of acetylcholine, leading to relaxation of the bladder muscles and reduction in urinary symptoms. The primary molecular targets are the M2 and M3 muscarinic receptors, which play a crucial role in bladder contraction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tolterodine: Another antimuscarinic agent used for overactive bladder.
Oxybutynin: A compound with similar therapeutic effects but different chemical structure.
Solifenacin: Another muscarinic receptor antagonist used for urinary disorders.
Uniqueness
®-Fesoterodine fumarate is unique due to its prodrug nature, which allows for a more controlled release of the active metabolite. This results in a more consistent therapeutic effect and potentially fewer side effects compared to other similar compounds.
Propriétés
Formule moléculaire |
C30H41NO7 |
|---|---|
Poids moléculaire |
527.6 g/mol |
Nom IUPAC |
but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/t23-;/m1./s1 |
Clé InChI |
MWHXMIASLKXGBU-GNAFDRTKSA-N |
SMILES isomérique |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-4-methyl-6-[(E)-{[2-(pyrrolidin-1-yl)phenyl]imino}methyl]phenol](/img/structure/B12444973.png)
![2-[6-[(2-Methylpropan-2-yl)oxy]-3-nitropyridin-2-yl]acetonitrile](/img/structure/B12444974.png)


![Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12444994.png)


![2-bromo-4-tert-butyl-6-[(E)-(2,4-dimethylphenyl)diazenyl]phenol](/img/structure/B12445016.png)
![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12445019.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{2-hydroxy-4-[(2,2,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12445029.png)



